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Compound of Interest

Compound Name: 3-Ethyl-5-methylphenol

cat. No.: B1664131

An In-depth Technical Guide to 3-Ethyl-5-methylphenol (CAS 698-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, with CAS Registry Number 698-71-5, is an organic aromatic
compound belonging to the class of meta-cresols.[1] Structurally, it is a phenol substituted with
a methyl group and an ethyl group at positions 3 and 5, respectively.[1] This alkylphenol is
recognized as a bioactive chemical and serves as a valuable intermediate in organic synthesis.
[2][3] Its presence has been identified in natural sources such as wild rice (Zizania aquatica),
and it is of interest for its potential biological activities, characteristic of the cresol subclass.[1]
[4] This document provides a comprehensive technical overview of its properties, synthesis,
and potential research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-Ethyl-5-methylphenol are summarized below. Data has been
aggregated from established chemical databases.

Physicochemical Data
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Property Value Source(s)

IUPAC Name 3-ethyl-5-methylphenol [5]
5-Ethyl-m-cresol, 3-Methyl-5-

Synonyms [31[6]
ethylphenol

CAS Number 698-71-5 [7]

Molecular Formula CoH120 [2]

Molecular Weight 136.19 g/mol [2][5]

Appearance Solid [5]

Melting Point 51.6-54°C [51[7]

- ) 232.8 - 233.5 °C (at 760

Boiling Point [21[7]
mmHgQ)

Density 0.994 g/cm?3 [2]

Water Solubility

2.32 mg/mL at 25 °C

[5][6]

LogP

28-291

[5]i8]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 3-Ethyl-

5-methylphenol.
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Spectroscopic Technique

Key Data Points

Source(s)

Mass Spectrometry (GC-MS,
El)

Major m/z peaks: 121 (100%),

136 (55%), 91 (24%), 77 (22%)

[5]19]

Infrared (IR) Spectroscopy

Vapor phase and KBr-pellet
spectra available from spectral

databases.

[5110]

1H NMR Spectroscopy

Predicted shifts include
aromatic protons (6.5-7.0
ppm), phenolic -OH (variable,
~5.0 ppm), ethyl -CH2- (~2.6
ppm), ethyl -CHs (~1.2 ppm),
and methyl -CHs (~2.3 ppm).

N/A

13C NMR Spectroscopy

Predicted shifts include
aromatic carbons (~110-155
ppm), ethyl -CHz2- (~29 ppm),
ethyl -CHs (~16 ppm), and
methyl -CHs (~21 ppm).

N/A

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 3-Ethyl-5-methylphenol is sparse, a
classical and highly effective two-step method for preparing alkylphenols involves the Friedel-
Crafts acylation of a precursor followed by the Clemmensen reduction of the resulting ketone.

[11][12] This sequence provides a robust framework for its potential synthesis.
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Step 1: Friedel-Crafts Acylation

Aromatic Precursor Acyl Halide
(e.g., m-Cresol) (e.g., Propanoyl Chloride)
ICl3

Aryl Alkyl Ketone

Intermediate Product

Step 2: Clemmensen Reduction

Aryl Alkyl Ketone

n(Hg), conc. HCI

3-Ethyl-5-methylphenol
(Target Alkylphenol)

Click to download full resolution via product page

Caption: General synthetic workflow for alkylphenols.

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of an activated aromatic ring, a
key C-C bond-forming reaction.[13][14]

o Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a reflux condenser with a drying tube (containing CacClz), and a pressure-
equalizing dropping funnel.

o Reagent Charging: Charge the flask with the aromatic precursor (1.0 eq) and a dry, inert
solvent (e.g., dichloromethane or nitrobenzene). Cool the flask to 0 °C in an ice bath.
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» Catalyst Addition: Cautiously add anhydrous aluminum chloride (AICls, 1.1 - 2.5 eq) to the
stirred solution in portions. The product ketone forms a complex with the Lewis acid, often
necessitating more than a stoichiometric amount.[13][14]

o Acylating Agent Addition: Add the acyl halide (e.g., propanoyl chloride, 1.0 eq) dropwise from
the dropping funnel, maintaining the temperature at 0-5 °C.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice,
followed by concentrated HCI to decompose the aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).

 Purification: Combine the organic layers, wash with saturated NaHCOs solution, then with
brine. Dry over anhydrous MgSOu4, filter, and concentrate the solvent under reduced
pressure. The crude aryl alkyl ketone can be purified further by column chromatography or
distillation.

Experimental Protocol 2: Clemmensen Reduction

This protocol reduces the aryl alkyl ketone intermediate to the final alkylphenol product. The
Clemmensen reduction is particularly effective for aryl-alkyl ketones.[11][12][15]

e Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, briefly wash granular zinc (10 eq)
with 5% HCI to activate the surface. Decant the acid and cover the zinc with a 5% aqueous
solution of mercury(ll) chloride (HgCl2). Swirl the mixture for 5-10 minutes. Decant the HgClz
solution and wash the resulting amalgam with distilled water (3x).

o Apparatus Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped
with a magnetic stirrer and a reflux condenser.

» Reaction Mixture: Add the aryl alkyl ketone (1.0 eq), concentrated hydrochloric acid, water,
and toluene to the flask.
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o Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on
the surface of the zinc.[12] Additional portions of concentrated HCl may be required during
the reaction (e.g., every 6 hours) to maintain a strongly acidic environment.[16]

o Reaction Monitoring: Continue refluxing for 24-48 hours, monitoring the disappearance of the
ketone by TLC.

o Workup: After the reaction is complete, allow the mixture to cool to room temperature.
Carefully decant the liquid from the excess zinc amalgam.

o Extraction: Transfer the liquid to a separatory funnel and extract the product with an organic
solvent (e.g., diethyl ether or toluene, 3x).

 Purification: Combine the organic extracts, wash with water, then with saturated NaHCO3
solution, and finally with brine. Dry over anhydrous NazSOu4, filter, and remove the solvent in
vacuo. The final product, 3-Ethyl-5-methylphenol, can be purified by vacuum distillation or
recrystallization.

Biological Activity and Applications

While 3-Ethyl-5-methylphenol is designated as a bioactive chemical, specific studies detailing
its mechanism of action or its role in signaling pathways are not prevalent in the public
literature.[17] However, its structural similarity to other well-researched alkylphenols, such as
carvacrol and thymol, suggests potential areas for investigation.[18]

» Antimicrobial Potential: Many phenolic compounds, particularly alkylphenols like carvacrol,
exhibit significant antibacterial and antifungal properties.[3][18] This makes 3-Ethyl-5-
methylphenol a candidate for screening in antimicrobial assays.

» Antioxidant Activity: The phenol moiety is a well-known scavenger of free radicals. It is
reasonable to infer that 3-Ethyl-5-methylphenol would exhibit antioxidant activity, a property
valuable in both pharmaceutical and industrial contexts.[19]

o Chemical Intermediate: It is primarily used in the synthesis of other chemical intermediates.
[3] Its functional groups (hydroxyl and an aromatic ring) allow for a variety of subsequent
chemical modifications.
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Caption: Logical relationships and potential research avenues.

Safety and Handling

3-Ethyl-5-methylphenol is considered a hazardous chemical and must be handled with
appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant
gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification

Pictogram(s) Signal Word Hazard Statements

H302: Harmful if swallowed.[5]
lalt text H315: Causes skin irritation.[5]
H318: Causes serious eye
Qalt text Danger
damage.[5] H335: May cause
wialt text respiratory irritation.[5] H400:

Very toxic to aquatic life.[5][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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